Isopropyl sulfone chemical structure and properties
Isopropyl sulfone chemical structure and properties
An In-Depth Technical Guide to Diisopropyl Sulfone: Structure, Properties, Synthesis, and Applications
Introduction to Diisopropyl Sulfone
The sulfone functional group, characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a cornerstone of modern chemistry. Sulfones are renowned for their exceptional chemical and thermal stability, properties that have led to their widespread use in high-performance polymers, specialty solvents, and pharmaceuticals[1]. Diisopropyl sulfone, also known as 2-propan-2-ylsulfonylpropane, is a simple, symmetric aliphatic sulfone. While not as extensively studied as its polymeric counterparts or its analog dimethyl sulfone (DMSO₂), its structure provides a valuable model for understanding the fundamental properties of the sulfonyl group. This guide, intended for researchers and drug development professionals, offers a detailed examination of the chemical structure, physicochemical properties, synthesis, and potential applications of diisopropyl sulfone, grounded in established chemical principles and authoritative data.
Chemical Identity and Structure
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is paramount for reproducible research and safety. Diisopropyl sulfone is cataloged under several identifiers across major chemical databases.
| Identifier | Value | Source |
| IUPAC Name | 2-propan-2-ylsulfonylpropane | [2] |
| Common Name | Diisopropyl sulfone, Isopropyl sulfone | [2] |
| CAS Registry Number | 595-50-6 | [3] |
| Molecular Formula | C₆H₁₄O₂S | [3] |
| Molecular Weight | 150.239 g/mol | [3] |
| InChI Key | ZDULHUHNYHJYKA-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(C)S(=O)(=O)C(C)C | [2][4] |
Molecular Structure and Bonding
The molecular structure of diisopropyl sulfone consists of a central sulfonyl group to which two isopropyl groups are attached. The sulfur atom is in a +6 oxidation state and adopts a tetrahedral geometry with the two oxygen atoms and two carbon atoms. The S=O double bonds are strong and highly polarized, contributing to the compound's characteristic stability and polarity.
Caption: Molecular Structure of Diisopropyl Sulfone.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various systems and are crucial for designing experimental procedures and applications. While comprehensive experimental data for diisopropyl sulfone is limited, key properties have been reported.
| Property | Value | Remarks | Source |
| Melting Point | 305 - 309 K (32 - 36 °C) | Data from multiple experimental sources. | [3] |
| Boiling Point | Not available | Data for the related diisopropyl sulfate is 94 °C at 7 mmHg[5]. High boiling points are typical for sulfones (e.g., diphenyl sulfone at 379 °C). | |
| Density | Not available | Expected to be slightly less dense than water. | |
| Solubility | Not available | Simple dialkyl sulfones exhibit moderate polarity. Expected to be sparingly soluble in water but miscible with many organic solvents like alcohols, acetone, and toluene, similar to diphenyl sulfone[1]. |
Synthesis and Purification
Synthetic Strategy: Oxidation of Thioethers
The most direct and common route for preparing sulfones is the oxidation of their corresponding thioethers (sulfides)[1]. This transformation involves the addition of two oxygen atoms to the sulfur center, typically proceeding through a sulfoxide intermediate. The choice of oxidant and reaction conditions is critical to prevent over-oxidation or side reactions and to achieve a high yield of the desired sulfone. A variety of oxidizing agents can be employed, including hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate[6]. Catalyst-free systems using reagents like Oxone (2KHSO₅·KHSO₄·K₂SO₄) are also effective and offer a greener alternative, where the choice of solvent can selectively yield either the sulfoxide or the sulfone[7].
Featured Protocol: Synthesis via Hydrogen Peroxide Oxidation
This protocol describes a robust and scalable method for synthesizing diisopropyl sulfone from diisopropyl sulfide using hydrogen peroxide as the oxidant.
Causality Statement: Hydrogen peroxide (30% w/w) is selected as a cost-effective and environmentally benign oxidant. Glacial acetic acid serves as both a solvent to ensure miscibility of the reactants and as a catalyst to activate the peroxide for the oxidation process. The reaction is initially conducted at room temperature to control the initial exothermic phase before being heated to drive the reaction to completion, ensuring the full conversion of the intermediate sulfoxide to the final sulfone product.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diisopropyl sulfide (1.0 equivalent) in glacial acetic acid (5-10 volumes).
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Oxidant Addition: To the stirring solution, add 30% aqueous hydrogen peroxide (2.2 - 2.5 equivalents) dropwise via an addition funnel. Maintain the temperature below 30-40 °C during the addition, using an ice bath if necessary to control the exotherm.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting sulfide is consumed.
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Completion: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours to ensure complete oxidation of the intermediate sulfoxide to the sulfone. Monitor via TLC.
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Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing cold water (10-20 volumes). The diisopropyl sulfone, being a solid with low water solubility, should precipitate.
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Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove acetic acid and residual peroxide.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure diisopropyl sulfone as a white crystalline solid.
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Validation: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point (Lit: 32-36 °C)[3] and through spectroscopic analysis (NMR, IR).
Synthesis and Purification Workflow
The logical flow from starting materials to a validated final product is a hallmark of a self-validating protocol.
Caption: Workflow for Synthesis and Purification.
Predicted Spectroscopic Characterization
While a dedicated spectral database entry for diisopropyl sulfone was not identified, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on its structure and data from analogous compounds.
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¹H NMR: The spectrum is expected to be simple due to the molecule's symmetry.
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A septet at approximately δ 3.0-3.4 ppm . This signal corresponds to the two equivalent methine protons (-CH -), with splitting caused by the 12 adjacent methyl protons.
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A doublet at approximately δ 1.3-1.5 ppm . This signal, with an integration of 12H, corresponds to the 12 equivalent methyl protons (-CH₃ ), split by the single adjacent methine proton.
-
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¹³C NMR: Two signals are expected.
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A signal around δ 50-55 ppm for the two equivalent methine carbons (C H).
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A signal around δ 15-20 ppm for the four equivalent methyl carbons (C H₃).
-
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of the sulfonyl group.
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~1300-1350 cm⁻¹: A strong, sharp peak corresponding to the asymmetric S=O stretch . This is a highly reliable indicator of the sulfone group[8].
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~1120-1160 cm⁻¹: A strong, sharp peak corresponding to the symmetric S=O stretch [8].
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~2850-3000 cm⁻¹: C-H stretching vibrations from the isopropyl alkyl groups.
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Applications and Current Research
Specific industrial or pharmaceutical applications for diisopropyl sulfone are not well-documented in the literature. However, based on its chemical structure and the known uses of similar compounds, several potential applications can be inferred.
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Polar Aprotic Solvent: Like dimethyl sulfone (DMSO₂), diisopropyl sulfone is a polar, aprotic compound. The sulfonyl group imparts high polarity, while the lack of acidic protons makes it suitable for reactions involving strong bases. Its expected high boiling point and thermal stability could make it a useful solvent for high-temperature syntheses or as a medium for specialty polymers[1].
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Chemical Intermediate: The methine protons adjacent to the sulfonyl group are weakly acidic and can be deprotonated with a strong base. This allows for the formation of a carbanion, which can then be used in various carbon-carbon bond-forming reactions, making it a potential building block in organic synthesis.
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Plasticizer or Additive: Simple sulfones have been explored as plasticizers and additives in various materials[2]. The stability and polarity of diisopropyl sulfone could make it a candidate for modifying the properties of certain polymers.
It is important to note that these are potential applications inferred from chemical principles. Further research is required to validate its utility in these or other areas.
Safety and Handling
Crucial Distinction: It is imperative not to confuse diisopropyl sulfone with diisopropyl sulfate (CAS 2973-10-6). Diisopropyl sulfate is a potent alkylating agent and is classified as harmful, corrosive, and a suspected carcinogen[9][10]. In contrast, simple, non-functionalized dialkyl sulfones like dimethyl sulfone and diethyl sulfone are generally considered to have low toxicity[11][12].
General Handling Precautions:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Diisopropyl sulfone serves as an excellent model for the fundamental chemistry of the sulfonyl functional group. It is characterized by a stable, symmetric structure and can be reliably synthesized via the oxidation of its corresponding sulfide. While specific applications remain to be explored, its properties suggest potential as a specialty solvent or chemical intermediate. As with any compound with limited public data, it should be handled with appropriate caution, paying close attention to distinguish it from the more hazardous diisopropyl sulfate. This guide provides a solid technical foundation for researchers interested in exploring the chemistry and potential of this simple yet illustrative molecule.
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